molecular formula C11H9Cl2NO2 B1638452 Ethyl 4,7-dichloro-1H-indole-2-carboxylate CAS No. 104115-70-0

Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Cat. No. B1638452
CAS RN: 104115-70-0
M. Wt: 258.1 g/mol
InChI Key: OQJPFGFLIIVSLF-UHFFFAOYSA-N
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Description

Ethyl 4,7-dichloro-1H-indole-2-carboxylate is a derivative of indole, which is a heterocyclic compound. The indole ring is substituted at the 4 and 7 positions with chlorine atoms and at the 2 position with a carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would consist of an indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring. The indole ring would be substituted at the 4 and 7 positions with chlorine atoms and at the 2 position with a carboxylate group .


Chemical Reactions Analysis

As a derivative of indole, this compound could potentially undergo a variety of chemical reactions. The presence of the chlorine atoms might make the compound susceptible to nucleophilic substitution reactions. The carboxylate group could participate in reactions such as esterification or amidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a derivative of indole, it would likely be a solid at room temperature. The presence of the chlorine atoms might increase its density and boiling point compared to indole .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Ethyl 4,7-dichloro-1H-indole-2-carboxylate serves as a key intermediate in various synthetic methodologies and chemical transformations. The compound's utility is demonstrated in the formation of 2-Etboxycarbonyloxy-3-ethynylindoles from indol-2(3H)-ones, showcasing its role in the preparation of ethyl 3-(ethynyl)-2-(ethoxy-carbonyloxy)indole-1-carboxylates and some dimeric derivatives through the treatment with ethyl chloroformate and triethylamine (Beccalli, Marchesini, & Pilati, 1994). This demonstrates its potential in creating versatile building blocks for further chemical synthesis.

Moreover, the compound's involvement in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation with N-tosylimines highlights its reactivity and application in constructing complex molecular architectures (Zhu, Lan, & Kwon, 2003). This process emphasizes the compound's versatility in engaging in cycloaddition reactions, offering a pathway to diversely functionalized compounds.

Indole Derivative Synthesis

This compound is also pivotal in the synthesis of indole derivatives, as evidenced by studies on the Friedel-Crafts acylation to produce ethyl 3-acylindole-2-carboxylates. Despite the challenge of achieving regioselectivity, the research indicates a methodological approach to obtain indole derivatives by altering reaction conditions (Murakami, Tani, Tanaka, & Yokoyama, 1988). This underscores the importance of this compound in the synthetic toolkit for accessing a variety of indole-based compounds.

Novel Synthesis Approaches

Innovative synthetic approaches utilizing this compound have been developed, such as the synthesis of new indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent urease inhibitory activity (Nazir et al., 2018). This highlights the compound's application in medicinal chemistry, providing a foundation for developing novel therapeutic agents.

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with appropriate safety precautions. The presence of the chlorine atoms might make the compound more hazardous than indole, as certain chlorinated compounds can be toxic or carcinogenic .

properties

IUPAC Name

ethyl 4,7-dichloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJPFGFLIIVSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601268039
Record name Ethyl 4,7-dichloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104115-70-0
Record name Ethyl 4,7-dichloro-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104115-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,7-dichloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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